molecular formula C32H44O13 B12322915 (2,4,9,11,12-Pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) acetate

(2,4,9,11,12-Pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) acetate

Cat. No.: B12322915
M. Wt: 636.7 g/mol
InChI Key: GHSKUVKACGPNGN-UHFFFAOYSA-N
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Description

(2,4,9,11,12-Pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[113103,1004,7]heptadec-13-en-15-yl) acetate is a complex organic compound characterized by its multiple acetoxy groups and a tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,9,11,12-Pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) acetate typically involves multiple steps, including the acetylation of precursor molecules. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetoxy groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,4,9,11,12-Pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2,4,9,11,12-Pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) acetate is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-catalyzed acetylation and deacetylation reactions. It serves as a model substrate for investigating the mechanisms of these biochemical processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its acetoxy groups make it a versatile building block for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2,4,9,11,12-Pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may modulate the activity of enzymes and other proteins. The tetracyclic structure of the compound allows it to fit into specific binding sites, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane): This compound has a similar tetracyclic structure but contains vinyl groups instead of acetoxy groups.

    Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: This compound is used as a stabilizer in plastics and has a different functional group arrangement.

Uniqueness

(2,4,9,11,12-Pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) acetate is unique due to its multiple acetoxy groups and complex tetracyclic structure. These features give it distinct chemical properties and make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2,4,9,11,12-pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O13/c1-14-22(40-15(2)33)11-21-26(42-17(4)35)28-31(10,23(41-16(3)34)12-24-32(28,13-39-24)45-20(7)38)29(44-19(6)37)27(43-18(5)36)25(14)30(21,8)9/h21-24,26-29H,11-13H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSKUVKACGPNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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